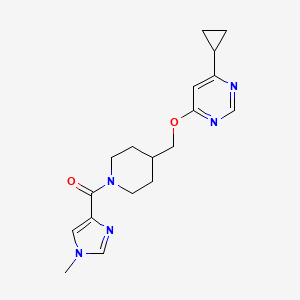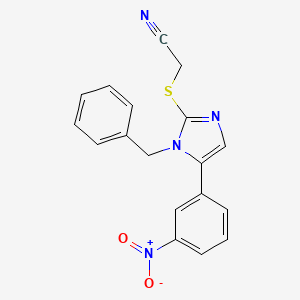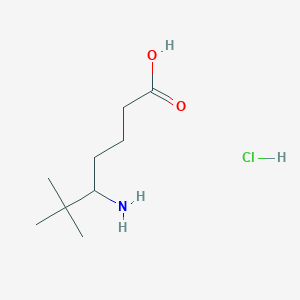![molecular formula C14H16N2OS B2496180 3-甲基-N-[2-(2-甲基-1,3-噻唑-4-基)乙基]苯甲酰胺 CAS No. 863512-65-6](/img/structure/B2496180.png)
3-甲基-N-[2-(2-甲基-1,3-噻唑-4-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
科学研究应用
- 噻唑表现出抗肿瘤和细胞毒作用。 例如,一项研究合成了[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸亚芳基酰肼,发现其对前列腺癌细胞具有强烈的细胞毒性 .
- 噻唑可以调节中枢炎症。 它们可能有助于控制大脑炎症过程 .
抗肿瘤和细胞毒活性
抗炎特性
抗糖尿病药物
抗肿瘤效应以外的生物活性
化学反应和合成
天然存在和维生素B1
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, block or stimulate receptors, or interfere with other biochemical processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
It is known that thiazole derivatives, like this compound, can have diverse pharmacokinetic properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular levels . These can include anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of thiazole derivatives .
未来方向
生化分析
Biochemical Properties
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .
Cellular Effects
The effects of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses such as proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to participate in electrophilic and nucleophilic reactions allows it to bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Studying these pathways helps in understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects for therapeutic applications .
Subcellular Localization
The subcellular localization of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic targets .
属性
IUPAC Name |
3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-4-3-5-12(8-10)14(17)15-7-6-13-9-18-11(2)16-13/h3-5,8-9H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPKZXZBRVGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)






![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
